REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=3)=[CH:4][CH:3]=1.CCCCCC.C([Li])CCC.[B:32](OC)([O:35]C)[O:33]C.Cl>O1CCCC1>[CH:10]1[C:9]2[N:8]([C:5]3[CH:4]=[CH:3][C:2]([B:32]([OH:35])[OH:33])=[CH:7][CH:6]=3)[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
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Name
|
n-butyllithium hexane
|
Quantity
|
66.8 mL
|
Type
|
reactant
|
Smiles
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CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
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B(OC)(OC)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the solution was stirred at the same temperature for three hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while the temperature of the solution was being increased to room temperature
|
Type
|
STIRRING
|
Details
|
the solution was stirred for about 24 hours
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
the extracted solution and an organic layer were washed together with a saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
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Details
|
The mixture was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrate
|
Type
|
CUSTOM
|
Details
|
to obtain a solid substance
|
Type
|
CUSTOM
|
Details
|
The obtained solid substance was recrystallized with a mixed solvent of chloroform and hexane, so that 10.2 g of the white powder of 4(9H-carbazol-9-yl)phenylboronic acid
|
Type
|
CUSTOM
|
Details
|
was obtained in yield 58%
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |